b-D-Glucopyranose
Description
Properties
IUPAC Name |
[(7S,8R,26S,28S,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33-,39-,41?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQBXPCJFAKSPG-AZSQBUALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]3[C@H]([C@@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glucosyl Bromide Intermediate Routes
Traditional methods often employ glucosyl bromide tetraacetate as a key intermediate. For example, the synthesis of 1-O-acyl-β-D-glucopyranose tetraacetates involves reacting glucosyl bromide 1 (2.5 mmol) with carboxylic acids (5.0 mmol) in dichloromethane (DCM) using potassium carbonate (K₂CO₃) and tetraethylammonium bromide (TEAB) as catalysts. This method avoids silver-based reagents, reducing costs while maintaining stereoselectivity.
Protecting Group Strategies
Early approaches utilized acetyl groups to protect hydroxyl moieties during glycosidation. A notable protocol involves deprotecting 1-octyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside using sodium methoxide in methanol, yielding octyl-β-D-glucopyranoside with 61–65% efficiency. Acetyl groups are preferred for their stability under acidic and basic conditions, though their removal requires careful alkaline treatment.
Modern Advances in Acylation and Alkylation Methods
Improved Acylation with Potassium Carbonate
A breakthrough method by PMC6154585 demonstrates that substituting silver salts with K₂CO₃ and TEAB in DCM enhances scalability. For instance, benzoic acid reacts with glucosyl bromide 1 (0.36 mol) in 5 L DCM, yielding 89% of 1-O-benzoyl-β-D-glucopyranose tetraacetate after recrystallization. This approach eliminates toxic byproducts and simplifies purification (Table 1).
Table 1: Comparative Yields of 1-O-Acyl-β-D-Glucopyranose Derivatives
Zinc Oxide-Catalyzed Alkylation
CN103159804B discloses a method for octyl-β-D-glucopyranoside synthesis using zinc oxide (ZnO) as a catalyst. Reacting 2,3,4,6-tetra-acetyl bromoglucose (1 kg) with octanol (406 g) in ethyl acetate at reflux for 20 hours yields 61–65% after deacetylation. ZnO’s low cost and reusability make this method industrially viable.
Crystallization and Purification Techniques
Antisolvent Precipitation
US7713938B2 highlights crystallization of β-D-glucopyranose derivatives via antisolvent addition. Dissolving compound A in ethanol at 20°C followed by water-induced precipitation yields a crystalline form with >99% purity. Lowering the temperature to 0–5°C further enhances crystal uniformity.
Solvent Engineering
Ethanol-water systems are optimal for recrystallization due to their polarity gradient. For example, crude 1-O-benzoyl derivatives dissolved in ethanol (2 L) are precipitated by adding water (500 mL) at 0–5°C, achieving 95% recovery.
Table 2: Crystallization Conditions for β-D-Glucopyranose Derivatives
| Compound | Solvent | Antisolvent | Temperature (°C) | Purity (%) |
|---|---|---|---|---|
| Compound A | Ethanol | Water | 0–5 | >99 |
| 1-O-Benzoyl Derivative | Ethanol | Water | 0–5 | 95 |
| Octyl Derivative | Methanol | Isohexane | 25 | 98 |
Industrial-Scale Production Methodologies
Scalable Acylation Processes
The PMC6154585 protocol scales to 150 g glucosyl bromide, producing 89% yield in 5 L DCM with minimal solvent waste. Key steps include:
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Filtering insoluble potassium carboxylates.
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Washing organic layers with 25% K₂CO₃ to remove residual acids.
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Recrystallizing in ethanol to isolate pure product.
Continuous-Flow Alkylation
CN103159804B’s patent details a semi-continuous process for octyl-β-D-glucopyranoside, where thin-film evaporation reduces octanol content to 5–20% before methanol-water crystallization. This method achieves 63% yield at 40°C, demonstrating adaptability to continuous manufacturing.
Comparative Analysis of Methodological Efficiencies
Chemical Reactions Analysis
Glycoside Formation via the Koenigs–Knorr Reaction
The Koenigs–Knorr reaction is a foundational method for synthesizing β-glycosides from β-D-glucopyranose. This reaction involves two key steps:
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Formation of a pyranosyl bromide : Treatment of glucose pentaacetate with HBr generates tetraacetyl-α-D-glucopyranosyl bromide or its β-anomer.
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Nucleophilic substitution : Reaction with an alcohol (e.g., p-methoxyphenol) in the presence of Ag₂O yields a β-glycoside, such as methylarbutin .
Key Mechanistic Insight :
The reaction proceeds via a neighboring-group effect , where the acetate group at C2 participates in forming an oxonium ion intermediate. This intermediate undergoes backside Sₙ2 displacement, leading to inversion of configuration and exclusive β-glycoside formation regardless of the starting anomer .
Pyrolysis Pathways and Major Products
β-D-Glucopyranose undergoes complex pyrolysis, yielding diverse products under thermal conditions. Recent studies using ab initio metadynamics and DFT calculations reveal:
Major Products and Pathways
| Product | Yield (%) | Key Pathway Intermediates |
|---|---|---|
| HMF | 20.0 | 3-Hexulose, HEH |
| HAA | 13.5 | D-Glucose → D-Psicose → HAA |
| DHA | 3.9 | D-Glucose → D-Psicose → DHA |
| FF | 15.0 | 3-Hexulose |
| 3-FO | 5.0 | HEH → 3-FO |
| HBL | 3.4 | Minor pathways (backward exploration) |
Reaction Network Overview :
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Initial steps involve ring-opening of β-D-glucopyranose to form intermediates like D-glucose and 1,5-anhydro-D-fructose .
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Subsequent pathways branch into HEH (precursor to HMF/FF) and 3-hexulose (precursor to DHA) .
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Backward reaction exploration connects missing products (e.g., HBL) to the forward network, ensuring comprehensive coverage .
Activation Energies :
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HMF formation : ~40–45 kcal/mol via HEH pathway.
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HEH formation : Reduced barriers (e.g., 35.55 kcal/mol via β-D-Psicofuranos intermediate) .
Plasma-Assisted Pyrolysis for Syngas Production
Under hydrogen plasma conditions, β-D-glucopyranose undergoes dehydrogenation and decomposition to form syngas (CO + H₂). Key findings from DFT studies:
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Active hydrogen in plasma lowers reaction energies, facilitating bond cleavage.
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CO arises from aldehyde group decomposition, while H₂ forms via dehydrogenation processes .
Conformational Effects on Reactivity
The conformational free energy landscape of β-D-glucopyranose reveals nine minima, with distorted conformers playing a role in enzymatic recognition.
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Enzymatic complexes (e.g., β-glucoside hydrolases) stabilize distorted conformers that are preactivated for catalysis, influencing bond elongation and charge distribution .
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Neighboring-group effects (e.g., acetate participation in glycoside formation) highlight how substituents modulate reaction pathways .
Comparison of Reaction Conditions
| Reaction Type | Key Features | Products |
|---|---|---|
| Koenigs–Knorr | Acetate participation, Sₙ2 mechanism | β-Glycosides (e.g., methylarbutin) |
| Pyrolysis | Thermal decomposition, intermediates | HMF, HAA, DHA, FF, 3-FO, HBL |
| Plasma-Assisted | Active hydrogen, dehydrogenation | Syngas (CO + H₂) |
Scientific Research Applications
Chemical Applications
Synthesis of Complex Carbohydrates:
β-D-Glucopyranose serves as a fundamental building block in the synthesis of complex carbohydrates and glycosides. Its structure allows for various modifications that can lead to the development of novel compounds for research purposes.
Organic Synthesis:
The compound is commonly used in organic synthesis, particularly in glucosylation reactions. These reactions involve the addition of a glucose moiety to other molecules, which can significantly alter their biological activity and properties.
Biological Applications
Carbohydrate Metabolism Studies:
Research utilizing β-D-Glucopyranose has provided insights into carbohydrate metabolism and enzyme interactions. It plays a critical role in understanding metabolic pathways related to glucose utilization.
Biofilm Inhibition:
A notable study demonstrated that β-D-Glucopyranose derivatives could inhibit biofilm formation by Staphylococcus aureus. The compound not only prevented bacterial attachment but also reduced polysaccharide intercellular adhesin synthesis, crucial for biofilm integrity.
Pharmaceutical Applications
Antihyperglycemic Agents:
β-D-Glucopyranosyl derivatives have been investigated as potential inhibitors of glycogen phosphorylase, a target for controlling hyperglycemia in type 2 diabetes. Computational methods have been employed to screen these derivatives for their efficacy in managing blood sugar levels .
Cancer Therapeutics:
The glucosylation of certain anticancer agents using β-D-Glucopyranose has been shown to enhance their efficacy by improving cellular uptake. This modification can lead to more effective treatment options for cancer patients .
Food Industry Applications
Natural Sweeteners:
β-D-Glucopyranose is utilized as a natural sweetener or flavoring agent in food products. Its application appeals to health-conscious consumers seeking alternatives to synthetic additives.
Table 1: Comparison of β-D-Glucopyranose Derivatives
| Compound Name | Key Features | Applications |
|---|---|---|
| 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose | Versatile building block | Synthetic chemistry, pharmaceutical development |
| 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose | Stability in glucosylation reactions | Organic synthesis, medicinal chemistry |
| 1,2,3-tri-O-galloyl-β-D-glucopyranose | Antioxidant properties | Potential health benefits in food products |
Table 2: Case Studies on β-D-Glucopyranose Applications
Mechanism of Action
β-D-Glucopyranose exerts its effects primarily through its role in carbohydrate metabolism. It is a substrate for various enzymes, including hexokinase and glucose oxidase. Hexokinase catalyzes the phosphorylation of β-D-Glucopyranose to form glucose-6-phosphate, which enters glycolysis. Glucose oxidase catalyzes the oxidation of β-D-Glucopyranose to gluconic acid, producing hydrogen peroxide as a byproduct .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anomeric Isomers: α-D-Glucopyranose
- Structural Difference: The α-anomer has an axial hydroxyl group at C1, leading to steric hindrance with the C2 and C3 axial hydrogens.
- Impact: The β-anomer is thermodynamically more stable in solution (64% abundance vs. 36% for α-D-glucopyranose) due to favorable solvation and reduced 1,3-diaxial interactions .
- Reactivity: The α-anomer reacts faster in glycosylation reactions due to the axial leaving group’s enhanced nucleophilic displacement .
Epimers: β-D-Galactopyranose
- Structural Difference: β-D-Galactopyranose differs at C4, where the hydroxyl group is axial (galactose) vs. equatorial (glucose).
- Impact: This minor change drastically alters hydrogen-bonding patterns. For example, phenyl-β-D-galactopyranoside forms weaker intermolecular interactions than phenyl-β-D-glucopyranoside, affecting crystallization and solubility .
- Biological Role : Galactose is critical in lactose and glycolipids, whereas glucose is central to energy metabolism.
Derivatives with Functional Modifications
Methylated Derivatives
- Example: Versicolorin-b-6-(4-O-methyl)-β-D-glucopyranose .
- Structural Difference : A methyl group at the 6-O-position modifies steric bulk and hydrophobicity.
- Biological Activity: Methylation enhances antimalarial activity (IC₅₀: 1.60 µg/mL against P. falciparum K1) compared to non-methylated analogs .
Deoxygenated Analogs
- Example: 4-Deoxy-β-D-glucopyranose derivatives .
- Structural Difference : Removal of the hydroxyl group at C4 reduces hydrogen-bonding capacity.
- Impact : Increased lipid solubility and altered substrate specificity in enzymatic reactions.
Glycosides and Conjugates
Phenyl Glycosides
- Example: Phenyl-β-D-glucopyranoside .
- Structural Difference : A phenyl group replaces the hydroxyl at C1.
- Impact : Enhances aromatic stacking interactions but reduces water solubility. Used in studying enzyme-substrate interactions.
Anthraquinone Glycosides
Polymeric Forms: Chitosan
- Structural Difference: Chitosan consists of β-(1→4)-linked 2-amino-2-deoxy-D-glucopyranose units, derived from chitin deacetylation .
- Impact: The amino groups confer cationic properties, enabling antimicrobial activity against gram-negative bacteria.
Data Tables
Table 2. Structural Comparison of Glycosides
| Feature | β-D-Glucopyranose | β-D-Galactopyranose | 4-O-Methyl-β-D-glucopyranose |
|---|---|---|---|
| C1 Configuration | Equatorial OH | Equatorial OH | Equatorial OH |
| C4 Configuration | - | Axial OH | Methyl group |
| Hydrogen Bonding | Strong | Moderate | Reduced |
Biological Activity
β-D-Glucopyranose, a cyclic form of D-glucose, plays a significant role in various biological processes and exhibits multiple pharmacological activities. This article explores its biological activity, including its effects on glucose metabolism, potential therapeutic applications, and underlying mechanisms based on diverse research findings.
Overview of β-D-Glucopyranose
β-D-Glucopyranose is a monosaccharide with the molecular formula and is an essential component of many polysaccharides. It serves as a fundamental energy source in living organisms and is involved in numerous metabolic pathways. Its structural configuration allows it to participate in various biochemical interactions, making it a compound of interest in both basic and applied research.
1. Antidiabetic Effects
β-D-Glucopyranose has been shown to influence glucose metabolism significantly. Research indicates that derivatives of β-D-glucopyranose exhibit insulin-mimetic properties, stimulating glucose transport in adipocytes and reducing blood glucose levels. For instance, penta-O-galloyl-D-glucopyranose (PGG), a derivative of β-D-glucopyranose, has demonstrated higher glucose transport stimulatory activity than other compounds, comparable to insulin itself .
Table 1: Summary of Antidiabetic Activities of β-D-Glucopyranose Derivatives
| Compound | Activity Description | Reference |
|---|---|---|
| PGG | Stimulates glucose transport; insulin mimetic | |
| 6-Chloro-6-deoxy-PGG | Higher glucose transport activity than PGG | |
| α-D-Glucopyranose | Insulin receptor activation |
2. Anti-Cancer Properties
In addition to its antidiabetic effects, β-D-glucopyranose derivatives have shown anti-cancer activity. PGG has been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and the modulation of apoptosis-related proteins. Specifically, it triggers S-phase arrest and downregulates cyclin D1, which is crucial for cell cycle progression .
Case Study: PGG in Prostate Cancer Cells
A study investigated the effects of PGG on human prostate cancer cell lines (LNCaP and DU145). The results indicated that PGG induced caspase-mediated apoptosis and inhibited DNA replication, showcasing its potential as an anti-cancer agent .
The biological activities of β-D-glucopyranose and its derivatives can be attributed to several mechanisms:
- Insulin Mimetic Activity : By activating insulin receptors, these compounds enhance glucose uptake in cells.
- Apoptosis Induction : In cancer cells, β-D-glucopyranose derivatives promote apoptosis through the activation of p53 and inhibition of STAT3 signaling pathways.
- Cell Cycle Arrest : Compounds like PGG cause cell cycle arrest at specific phases (G1/S), preventing cancer cell proliferation.
Q & A
Q. Methodological Focus
- Neutron Diffraction : Maps hydrogen positions in crystalline hydrates .
- MD Simulations with Explicit Solvent : Use force fields (e.g., CHARMM) to model water interactions with hydroxyl groups .
- Statistical Thermodynamics : Calculate hydrogen-bond lifetimes and coordination numbers from radial distribution functions (RDFs) .
- Control Experiments : Compare results in deuterated vs. non-deuterated solvents to isolate isotopic effects .
What computational approaches predict the thermodynamic stability of β-D-Glucopyranose conformers?
Q. Advanced Research Focus
- DFT Calculations : Compare Gibbs free energies of chair (), boat, and skew-boat conformers. Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize accuracy .
- Molecular Mechanics (MM) : Use force fields (e.g., GLYCAM06) to estimate strain energies and torsional barriers .
- Solvent Models : Include implicit (e.g., PCM) or explicit solvent molecules to assess solvation effects on stability .
How to validate the purity of synthetic β-D-Glucopyranose derivatives for biological studies?
Q. Methodological Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
